molecular formula C7H4BrF2NO2 B13535550 6-Bromo-4-(difluoromethyl)picolinic acid

6-Bromo-4-(difluoromethyl)picolinic acid

Cat. No.: B13535550
M. Wt: 252.01 g/mol
InChI Key: NKXVXPMCYHPBLL-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of picolinic acid, which is a monocarboxylic acid derivative of pyridine. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 4th position on the picolinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(difluoromethyl)picolinic acid typically involves the bromination of 4-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted picolinic acids can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

    Oxidation and Reduction Products: Oxidized or reduced derivatives of the difluoromethyl group.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes. The compound may act by inhibiting enzyme activity or modulating protein-protein interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound without the bromine and difluoromethyl groups.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3rd position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4th position.

Uniqueness

6-Bromo-4-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups can enhance the compound’s stability, binding affinity, and specificity in various applications, making it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

6-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-3(6(9)10)1-4(11-5)7(12)13/h1-2,6H,(H,12,13)

InChI Key

NKXVXPMCYHPBLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)C(F)F

Origin of Product

United States

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